molecular formula C11H9BrClN3O B2861004 5-bromo-2-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide CAS No. 1457398-49-0

5-bromo-2-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide

Cat. No.: B2861004
CAS No.: 1457398-49-0
M. Wt: 314.57
InChI Key: NTKONILPYBFAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route includes:

    Halogenation: Introduction of bromine and chlorine atoms onto the pyridine ring.

    Cyclobutylation: Formation of the cyanocyclobutyl group through a cyclization reaction.

    Amidation: Conversion of the carboxylic acid group to a carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions may convert the nitrile group to an amine.

    Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Oxides or hydroxyl derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Compounds with different functional groups replacing the halogens.

Scientific Research Applications

5-bromo-2-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide has various applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.

    5-bromo-2-chloro-N-(1-cyanocyclopropyl)pyridine-3-carboxamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

Uniqueness

5-bromo-2-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the cyanocyclobutyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-2-chloro-N-(1-cyanocyclobutyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN3O/c12-7-4-8(9(13)15-5-7)10(17)16-11(6-14)2-1-3-11/h4-5H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKONILPYBFAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=C(N=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.